5-[(2,5-Dimethylphenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
The compound “5-[(2,5-Dimethylphenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a unique heterocyclic compound . It is not intended for human or veterinary use and is available for research use only. The molecular formula of the compound is C22H20N6O2 and it has a molecular weight of 400.442.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , typically contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Scientific Research Applications
Synthesis and Chemical Properties
- Triazole Derivatives Synthesis : Triazoles are synthesized through various chemical reactions, including three-component condensations involving amino triazole derivatives. For example, a study discussed the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through the condensation of 3-amino-1,2,4-triazole and other derivatives, highlighting the chemical versatility of triazole compounds (Shikhaliev et al., 2005).
- Physical and Chemical Properties Analysis : The solubility, thermodynamics, and partitioning processes of triazole derivatives in biologically relevant solvents have been studied, providing insights into their pharmacological potential. For instance, a novel potential antifungal compound from the 1,2,4-triazole class demonstrated specific solubility characteristics in various solvents, underlining the importance of physicochemical properties in drug delivery and adsorption processes (Volkova et al., 2020).
Structural Analysis and Molecular Interactions
- Molecular Structure Elucidation : The crystal structure analysis of related compounds, such as 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, has provided detailed insights into molecular conformations, highlighting weak intermolecular interactions that could influence compound stability and reactivity (Tariq et al., 2010).
- Supramolecular Structures : Research into the supramolecular structures of dioxane-dione derivatives has revealed how weak hydrogen bonds play a crucial role in forming crystal structures, which is essential for understanding the compound's behavior in various conditions (Low et al., 2002).
Future Directions
The future directions in the research of 1,2,4-triazole derivatives, including the compound , involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . This is due to the widespread potential pharmaceutical activity of 1,2,4-triazoles, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-13-9-10-14(2)16(11-13)12-27-17-19(29)23-22(30)26(3)20(17)28-18(24-25-21(27)28)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZVJJXDFRGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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